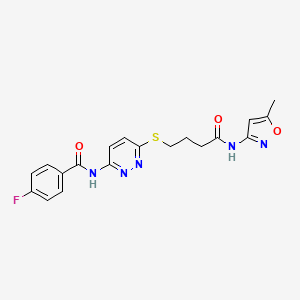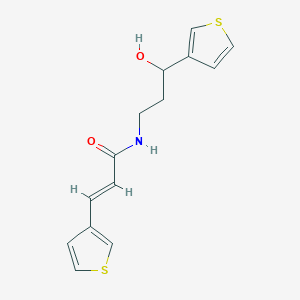
(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Acrylamide in Food Processing
(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide is related to acrylamide, a compound that forms in high-carbohydrate foods during high-temperature cooking. Its presence in food has been a subject of extensive research due to its toxic properties, including neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Factors affecting acrylamide formation and degradation in foods include precursors like free amino acids and reducing sugars, and processing conditions such as baking time and temperature (Keramat et al., 2011).
Industrial and Analytical Applications
Acrylamide, closely related to the compound , is utilized industrially to synthesize polyacrylamide, which has numerous applications in soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis. Studies have also delved into its formation mechanisms in food, its metabolism, pharmacology, and toxicology, emphasizing the need for improved food processes to decrease dietary acrylamide (Friedman, 2003).
Reduction and Toxicity Mitigation
Efforts to reduce acrylamide content in the diet focus on selecting plant varieties with low levels of precursors, optimizing processing conditions, and adding ingredients that prevent its formation. Additionally, reducing toxicity involves understanding acrylamide's interaction with biological systems, including its potential to alkylate amino acids, peptides, proteins, and DNA (Friedman & Levin, 2008).
Coordination Chemistry and Biological Interactions
The coordination chemistry of acrylamide with transition metals has been explored, shedding light on its potential roles in biological systems and the health effects of acrylamide in food. This includes its interactions with less acidic, biologically relevant metal ions, which may be crucial for understanding acrylamide metabolism and its health implications (Girma et al., 2005).
Eigenschaften
IUPAC Name |
(E)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-13(12-5-8-19-10-12)3-6-15-14(17)2-1-11-4-7-18-9-11/h1-2,4-5,7-10,13,16H,3,6H2,(H,15,17)/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQQGEYQFQSLIC-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=CC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

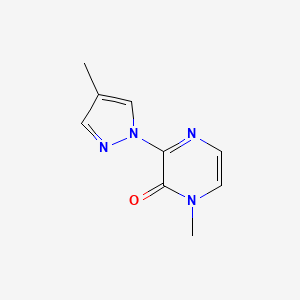
![1-(3-Methoxyphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2404982.png)
![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2404983.png)
![N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404984.png)
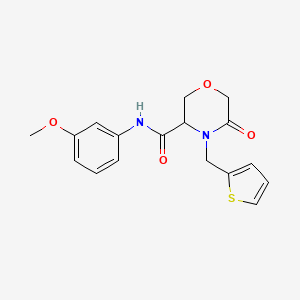
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2404986.png)
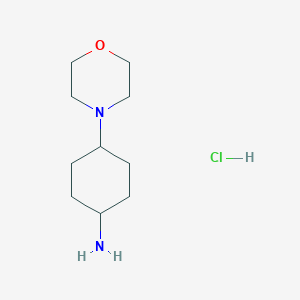
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2404989.png)
![5-(4-(dimethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2404990.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide](/img/structure/B2404992.png)
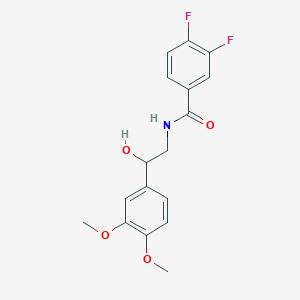
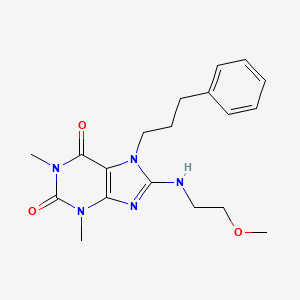
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2405002.png)
